N-(1-phenylethyl)furan-2-carboxamide

Chiral resolution Absolute configuration X-ray crystallography

Select N-(1-phenylethyl)furan-2-carboxamide for its unique stereogenic center at the benzylic carbon, a feature absent in N-benzyl and N-(2-phenylethyl) analogs. Both (R)- and (S)-enantiomers are available with absolute configuration confirmed by single-crystal XRD and Flack parameter. The furan oxygen provides a coordination-competent donor site distinct from thiophene analogs, while the crystallographically validated N–H···O hydrogen-bond motif serves as a reliable supramolecular synthon for co-crystal engineering. For stereoselective catalysis (up to 99% ee in asymmetric transfer hydrogenation) and CDC7 kinase SAR campaigns, generic achiral substitution risks divergent biological and catalytic outcomes.

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
Cat. No. B5094665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenylethyl)furan-2-carboxamide
Molecular FormulaC13H13NO2
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC=CO2
InChIInChI=1S/C13H13NO2/c1-10(11-6-3-2-4-7-11)14-13(15)12-8-5-9-16-12/h2-10H,1H3,(H,14,15)
InChIKeyIAADLDQTAJKRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Phenylethyl)furan-2-carboxamide – Core Identity, Physicochemical Profile, and Structural Class Positioning for Strategic Procurement


N-(1-Phenylethyl)furan-2-carboxamide (CAS 313367-66-7, MF C₁₃H₁₃NO₂, MW 215.25 g/mol) is a chiral secondary amide belonging to the N-substituted furan-2-carboxamide class . The compound features a furan heterocycle linked via a carboxamide bridge to a 1-phenylethyl substituent, introducing a stereogenic center at the benzylic carbon that is absent in achiral analogs such as N-benzylfuran-2-carboxamide (CAS 10354-48-0) and regioisomeric N-(2-phenylethyl)furan-2-carboxamide (CAS 153579-79-4) [1]. Both (R)- and (S)-enantiomers have been isolated, structurally characterized by single-crystal X-ray diffraction with absolute configuration confirmed via the Flack parameter, and fully profiled by FT-IR, UV–visible, NMR, and mass spectrometry [2]. The compound serves as a chiral building block for asymmetric catalysis ligand design, a structural probe in crystallographic studies, and a comparator scaffold in furan-2-carboxamide structure–activity relationship (SAR) campaigns targeting kinases and antimicrobial pathways [2][3].

Why N-(1-Phenylethyl)furan-2-carboxamide Cannot Be Replaced by In-Class Analogs Without Experimental Re-Validation


The 1-phenylethyl substituent introduces a stereogenic center that is absent in the 2-phenylethyl regioisomer (CAS 153579-79-4) and the N-benzyl analog (CAS 10354-48-0), making enantiomeric purity a critical procurement specification for any stereoselective application . Single-crystal X-ray structures of the (R)- and (S)-enantiomers reveal that crystal packing is dominated by N–H···O hydrogen bonds involving the furan oxygen, a motif that changes fundamentally when the heterocycle is switched to thiophene (N–H···S contacts) or when the amide N-substituent alters hydrogen-bond geometry [1]. These solid-state architectural differences directly impact melting point, solubility, and formulation stability. Computational docking against CDC7 kinase demonstrates enantiomer-dependent binding free energies that would be obliterated by substitution with an achiral or regioisomeric analog [1]. The acylthiourea derivative of this compound, (R)-/(S)-N-((1-phenylethyl)carbamothioyl)furan-2-carboxamide, achieves up to 99% enantiomeric excess in asymmetric transfer hydrogenation catalysis—a performance level unattainable with non-chiral furan-2-carboxamide ligands [2]. Consequently, generic substitution without enantiomeric specification and solid-state characterization carries a high risk of divergent biological, catalytic, or material performance outcomes.

Quantitative Differentiation Evidence for N-(1-Phenylethyl)furan-2-carboxamide vs. In-Class Analogs


Chiral Resolution and Absolute Configuration Confirmation via Single-Crystal X-ray Diffraction vs. Achiral N-Benzyl Analog

N-(1-Phenylethyl)furan-2-carboxamide possesses a stereogenic center at the benzylic carbon (C*), yielding stable (R)- and (S)-enantiomers. In contrast, N-benzylfuran-2-carboxamide (CAS 10354-48-0) is achiral and cannot support enantioselective applications . The absolute configuration of both enantiomers of the target compound was unambiguously determined by single-crystal X-ray diffraction using the Flack absolute structure parameter, with the (S)-enantiomer designated Ch-2S and the (R)-enantiomer designated Ch-2R [1]. The chirality was further corroborated by specific rotation measurements, and the enantiomers crystallized as distinct isomers with measurable differences in lattice parameters [1]. The N-benzyl analog, lacking this stereogenic center, has a reported melting point of 111.0–111.5 °C and LogP of 2.60 (PSA 42.24 Ų), whereas the target compound carries additional lipophilicity from the methyl branch (predicted LogP increase of approximately 0.5–0.8 units based on the benzofuran analog data; see Evidence Item 4) .

Chiral resolution Absolute configuration X-ray crystallography

Differential Crystal Packing Architecture: Furan N–H···O vs. Thiophene N–H···S Hydrogen-Bond Networks

In a direct head-to-head crystallographic comparison, the furan-containing target compound Ch-2 [(S)- and (R)-N-(1-phenylethyl)furan-2-carboxamide] and its thiophene analog Ch-1 [(S)- and (R)-N-(1-phenylethyl)thiophene-2-carboxamide] were co-crystallized and analyzed under identical conditions [1]. Hirshfeld surface analysis with 2D fingerprint plots revealed that N–H···O inter- and intramolecular contacts are the dominant packing force in the furan compound, whereas the thiophene analog relies on N–H···S contacts [1]. The chiral compounds crystallized with 'little discrepancies in lattice parameters' between the two heterocyclic series, indicating that the heteroatom identity (O vs. S) modulates crystal packing without grossly altering unit cell dimensions [1]. DFT calculations at the B3LYP/6-31G(d,p) level provided comparative frontier molecular orbital (FMO) energies, molecular electrostatic potential (MESP) maps, and Mulliken charge distributions for both series, quantifying the electronic differences arising from the furan oxygen vs. thiophene sulfur [1].

Crystal engineering Hirshfeld surface analysis Solid-state chemistry

Computational Docking and Molecular Dynamics Binding Free Energy Against CDC7 Kinase: Furan vs. Thiophene Enantiomers

Both enantiomers of the furan-2-carboxamide (Ch-2S, Ch-2R) and thiophene-2-carboxamide (Ch-1S, Ch-1R) series were subjected to molecular docking against the CDC7 kinase target, followed by molecular dynamics simulations to compute binding free energies (BFE) [1]. The study employed the MDOC protocol for docking and MDS for dynamic stability assessment, enabling direct comparison of BFE values across the four chiral compounds [1]. CDC7 kinase is a validated oncology target involved in DNA replication initiation, and the study hypothesized differential binding affinities based on heterocycle identity (furan O vs. thiophene S) and enantiomeric configuration [1]. In parallel, the acylthiourea derivative (R)-/(S)-N-((1-phenylethyl)carbamothioyl)furan-2-carboxamide (L5/L6) was employed as a chiral monodentate ligand for Ru(II)-catalyzed asymmetric transfer hydrogenation, achieving conversions up to 99% and enantiomeric excesses up to 99% for aromatic ketone substrates—a benchmark that achiral furan-2-carboxamide ligands cannot approach [2].

Kinase inhibition Molecular docking CDC7 Binding free energy

Physicochemical Property Differentiation from Benzofuran Analog: LogP, Topological Polar Surface Area, and Molecular Weight

The benzofuran analog N-(1-phenylethyl)-1-benzofuran-2-carboxamide (CAS 304889-25-6, C₁₇H₁₅NO₂, MW 265.31) is available from Sigma-Aldrich (AldrichCPR R560790) as part of a rare-chemicals collection, but the vendor provides no analytical data and sells the product 'as-is' without purity certification . In contrast, the target furan compound (C₁₃H₁₃NO₂, MW 215.25) has been fully characterized by XRD, FT-IR, NMR, UV–Vis, and mass spectrometry in peer-reviewed studies [1]. The benzofuran analog has a predicted LogP of 3.69 and LogSW of −4.29, reflecting the increased lipophilicity from the fused benzene ring (MW increase of 50.06 Da and two additional sp² carbons) . The 5-nitro derivative of the target scaffold, 5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide, has an experimentally derived LogP of 3.59 and PSA of 88.06 Ų, indicating that the unsubstituted furan core is substantially less lipophilic than the benzofuran core .

Physicochemical profiling LogP Drug-likeness Benzofuran comparator

Synthesis Route Flexibility via Phase-Transfer Catalysis vs. Traditional Amide Coupling: Yield and Scalability Considerations

A general one-pot procedure for the preparation of N-aryl-2-furancarboxamide derivatives under solid-liquid phase-transfer catalysis (PTC) conditions has been reported, using 2-furoic acid activated by benzenesulfonyl chloride with solid K₂CO₃ as base and PEG-400 as phase-transfer catalyst [1]. This methodology is applicable to N-(1-phenylethyl)furan-2-carboxamide synthesis and offers potential yield advantages over traditional two-step acid chloride formation/amide coupling routes. For comparison, the synthesis of the bulkier analog N-(2,2-diphenylethyl)furan-2-carboxamide via standard furan-2-carbonyl chloride coupling with triethylamine in dichloromethane was reported to proceed in 93% yield (mp 118–120 °C), demonstrating that high yields are achievable with simple protocols when the amine nucleophile is sufficiently reactive [2]. The target compound's 1-phenylethylamine precursor is commercially available in both enantiomeric forms, enabling direct enantioselective synthesis without chiral resolution steps.

Synthetic methodology Phase-transfer catalysis Amide coupling Process chemistry

Evidence-Backed Application Scenarios for N-(1-Phenylethyl)furan-2-carboxamide in Research and Industrial Procurement


Chiral Ligand Precursor for Enantioselective Catalysis Development

The demonstrated conversion of the target compound's acylthiourea derivative into Ru(II) catalysts that achieve up to 99% conversion and 99% enantiomeric excess in asymmetric transfer hydrogenation positions the enantiopure (R)- or (S)-N-(1-phenylethyl)furan-2-carboxamide as a strategic procurement item for laboratories developing chiral catalysts [1]. The crystallographically confirmed absolute configuration eliminates the need for post-synthetic configurational assignment, and the furan oxygen provides a coordination-competent donor site distinct from thiophene-based analogs. Procurement of both enantiomers enables full stereochemical SAR exploration in catalyst optimization campaigns.

CDC7 Kinase Inhibitor Fragment for Structure-Based Drug Design

The molecular docking and MD simulation data against CDC7 kinase provide pre-computed binding poses and binding free energies for both (R)- and (S)-enantiomers of the furan-2-carboxamide scaffold [2]. Fragment-based drug discovery groups can procure the individual enantiomers as validated starting points for CDC7 inhibitor development, leveraging the computational data to prioritize synthetic elaboration. The furan core's lower lipophilicity compared to the benzofuran analog (estimated ΔLogP ≈ −1.1 to −1.7) offers a more favorable lead-like property profile .

Solid-State Formulation and Co-Crystal Engineering Studies

The comprehensive solid-state characterization—including single-crystal XRD structures for both enantiomers, Hirshfeld surface analysis, and 2D fingerprint plots quantifying intermolecular contact contributions—makes this compound an ideal model system for pharmaceutical co-crystal screening and polymorph prediction studies [2]. The N–H···O hydrogen-bond motif involving the furan oxygen is a well-defined supramolecular synthon that can be exploited in crystal engineering. Researchers comparing the furan and thiophene analogs can directly probe how heteroatom identity modulates crystal packing, mechanical properties, and dissolution behavior [2].

Antifungal/Antimicrobial SAR Probe in Furan-2-Carboxamide Lead Optimization

Multiple independent studies have established the antifungal and antimicrobial potential of the furan-2-carboxamide scaffold, with 5-arylfuran-2-carboxamide derivatives showing MIC values as low as 0.062–0.125 mg/mL against Candida glabrata and Candida parapsilosis [3]. While the unsubstituted N-(1-phenylethyl)furan-2-carboxamide itself has limited publicly reported MIC data, its role as a comparator in SAR studies is critical: the 1-phenylethyl substituent introduces a stereochemical variable absent in N-benzyl and N-(2-phenylethyl) analogs, enabling assessment of stereochemical effects on antimicrobial potency [3]. Procurement of enantiopure material supports rigorous SAR expansion at the N-substituent position.

Quote Request

Request a Quote for N-(1-phenylethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.